molecular formula C17H11NO3 B382166 2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 207107-62-8

2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B382166
CAS No.: 207107-62-8
M. Wt: 277.27g/mol
InChI Key: PEEXKOJLCXLHAU-UHFFFAOYSA-N
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Description

2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that features a fused isoquinoline and furan ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of 2-ethynylbenzaldehyde with substituted o-phenylenediamines and aliphatic amines in ethanol . Another approach involves the use of a Wittig reaction to form the furan ring, followed by cyclization to form the isoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve the use of metal catalysts to enhance reaction efficiency and yield. For example, copper(I)-catalyzed tandem reactions have been employed to produce isoquinoline derivatives efficiently . These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include functionalized isoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its fused furan and isoquinoline ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(furan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c19-16-13-7-1-4-11-5-2-8-14(15(11)13)17(20)18(16)10-12-6-3-9-21-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEXKOJLCXLHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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